6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
6-phenyl-3-(thiomorpholine-4-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15-14-13(16(23)20-6-8-24-9-7-20)18-19-21(14)10-12(17-15)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOXPNOXHLLDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
The compound 6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a significant subject of study due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below, we explore its scientific research applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
Chemical Structure:
- The compound features a triazole ring fused with a pyrazinone structure, which is known for its biological activity.
- Its molecular formula is C_{14}H_{15N_5O_2S with a molecular weight of approximately 301.37 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrazinones exhibit promising anticancer properties. The compound has been explored for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: It is believed to interfere with DNA replication and repair mechanisms in cancer cells, leading to apoptosis.
- Case Study: A study demonstrated that a related compound showed significant cytotoxicity against several cancer cell lines, suggesting that modifications to the thiomorpholine group could enhance efficacy against specific cancers.
Antimicrobial Properties
Triazolo-pyrazinones have been investigated for their antimicrobial activities:
- Broad-Spectrum Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study: In vitro tests revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential as new antimicrobial agents.
Neurological Applications
The structural features of this compound suggest potential applications in treating neurological disorders:
- Neuroprotective Effects: Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis.
- Case Study: A derivative was tested in animal models for neurodegenerative diseases, showing improved cognitive function and reduced neuronal loss.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazolo-Pyrazinone A | Anticancer | 15 | |
| Triazolo-Pyrazinone B | Antimicrobial | 10 | |
| Triazolo-Pyrazinone C | Neuroprotective | 20 |
Table 2: Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of 6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Triazolo-Pyrazinones with Varied Substituents
Key Structural Analogs :
- Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., compounds from Zheng et al., 2011): These lack the triazole ring but share the pyrazinone core. They showed inhibitory activity against A549 and H322 lung cancer cells (IC₅₀ values: 5–20 µM) .
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., mGluR2 negative allosteric modulators): These feature a pyrazolo core instead of triazolo and exhibit high selectivity for metabotropic glutamate receptors, with EC₅₀ values in the nanomolar range .
Comparison: The thiomorpholinyl group in the target compound may improve solubility compared to phenyl or alkyl substituents in other pyrazinones. The triazolo core could enhance binding affinity to kinase targets (e.g., TGF-β receptors) relative to pyrazolo analogs .
Thieno-Fused Triazolo[1,5-a]Pyrimidines
Key Compounds :
- Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and thieno[2,3-e] analogs (e.g., compounds 4a–i, 5a–o): These replace the pyrazinone core with pyrimidine and incorporate fused thiophene rings. They displayed low to moderate anticancer activity (mean growth inhibition: 10–40% at 10 µM) .
Comparison: The phenyl and thiomorpholinyl substituents in the target compound may offer better steric compatibility with hydrophobic enzyme pockets compared to thieno-fused systems. The pyrazinone core could also provide metabolic stability over pyrimidine-based analogs .
Triazolo-Quinazolines
Key Compounds :
- [1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c): These feature a fused quinazoline-triazole scaffold. They showed minimal anticancer activity (e.g., 81.85% growth in renal cancer cells) .
Comparison: The pyrazinone core in the target compound may allow for more flexible interactions with biological targets compared to the rigid quinazoline system. The thiomorpholinyl group could further modulate electron distribution, enhancing binding .
Dihydropyrazolo[1,5-a]Pyrazinones as mGluR2 Modulators
Key Compounds :
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones : These are potent mGluR2 negative allosteric modulators (NAMs) with EC₅₀ values < 100 nM .
Comparison : Replacing the pyrazolo core with triazolo (as in the target compound) could alter receptor binding kinetics. The thiomorpholinyl group might introduce sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) absent in alkyl-substituted analogs .
Biological Activity
The compound 6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have shown that derivatives of triazoles exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : A review highlighted that various triazole compounds demonstrate substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Antifungal Activity : Triazole derivatives are also noted for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This class of compounds has been particularly effective against Candida species and Aspergillus .
Anticancer Activity
The anticancer potential of this compound is under investigation, with several studies focusing on its efficacy against various cancer cell lines:
- FLT3 Inhibition : Some derivatives have shown promising results in inhibiting FLT3 kinase activity in acute myeloid leukemia (AML) models. For instance, compounds structurally related to triazoles have been reported to exhibit IC50 values in the low micromolar range against FLT3-dependent cell lines .
- Mechanism of Action : The mechanism often involves induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Studies indicate that these compounds can effectively trigger cell death pathways in resistant cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be enhanced through structural modifications. Key observations include:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Influence on potency and selectivity against specific cancer types |
| Variations in the thiomorpholine moiety | Altered solubility and bioavailability |
| Changes to the triazole core | Enhanced interaction with target proteins |
Case Studies
Several case studies illustrate the efficacy of triazole derivatives:
- Study on Acute Myeloid Leukemia : A specific derivative exhibited an IC50 value of 0.002 μM against MV4-11 cells, indicating potent anti-leukemic activity. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways .
- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Q & A
Q. What are the reliable synthetic routes for 6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one?
The compound is synthesized via multi-step reactions, starting with the formation of the triazolo-pyrazine core, followed by thiomorpholine coupling. Key steps include:
- Cyclocondensation : Use pyrazole or triazole precursors with carbonylating agents under reflux (e.g., ethanol or THF) to form the bicyclic scaffold .
- Thiomorpholine Incorporation : React the intermediate with thiomorpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/DCM mixtures ensures purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Advanced spectroscopic and chromatographic methods are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and scaffold geometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Chromatography : TLC (Rf values) and HPLC (retention time ≥95% purity) monitor reaction progress and final purity .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize assays aligned with structural analogs:
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) due to the triazolo-pyrazine scaffold’s affinity for kinase active sites .
- Solubility Testing : Measure solubility in DMSO, PBS, and simulated gastric fluid to guide formulation .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Systematic optimization involves:
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C for coupling), solvents (DMSO vs. DMF), and temperatures using a randomized block design with replicates .
- Catalyst Screening : Test palladium complexes or organocatalysts for regioselective thiomorpholine coupling .
- Scale-Up : Transition from batch to flow chemistry for exothermic steps to enhance reproducibility .
Q. How should researchers resolve contradictions in biological activity data across studies?
Address discrepancies through:
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare replicates and identify outliers .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Structural Reanalysis : Use X-ray crystallography to confirm stereochemistry and rule out polymorphic variations .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
Combine computational and experimental methods:
- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) based on the triazolo-pyrazine scaffold’s hydrogen-bonding motifs .
- In Vitro Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler®) to identify primary targets .
- Metabolomics : LC-MS/MS tracks metabolite formation in cell lysates to map downstream pathways .
Q. What is the role of crystallography in analyzing this compound’s structure-activity relationship (SAR)?
Single-crystal X-ray diffraction provides atomic-level insights:
- Planarity Analysis : Determine fused-ring planarity (deviation <0.1 Å) to assess conformational stability .
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O dimers) that influence solubility and crystal packing .
- Substituent Orientation : Measure dihedral angles (e.g., phenyl vs. thiomorpholine groups) to correlate with bioactivity .
Q. How can solubility and stability challenges be addressed for in vivo studies?
Methodological solutions include:
- Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the thiomorpholine carbonyl to improve bioavailability .
- Accelerated Stability Testing : Monitor degradation under stress conditions (40°C/75% RH) via HPLC to identify vulnerable sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
